5-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
5-Chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethylamine and methylated precursors.
Amination: The pyrimidine ring is then aminated to introduce the ethylamino group.
Coupling Reaction: The aminated pyrimidine is coupled with 4-chloro-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studied for its potential therapeutic effects and pharmacokinetics.
Industrial Chemistry: Utilized as an intermediate in the synthesis of other complex organic molecules.
Biological Research: Investigated for its effects on cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
- 4-chloro-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide
Uniqueness
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H24ClN5O3S |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
5-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H24ClN5O3S/c1-5-23-20-11-14(3)24-21(26-20)25-15-6-8-16(9-7-15)27-31(28,29)19-12-17(22)13(2)10-18(19)30-4/h6-12,27H,5H2,1-4H3,(H2,23,24,25,26) |
InChI Key |
RKBJORQJQNFLLV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Origin of Product |
United States |
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